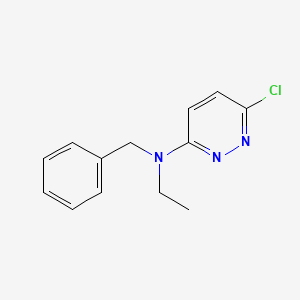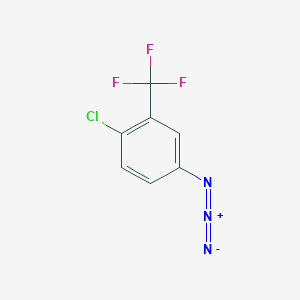
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol
Vue d'ensemble
Description
“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol” is a chemical compound that has gained immense importance in the field of drug discovery and medicinal chemistry. Pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H11N3O . The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) .Applications De Recherche Scientifique
Analyse complète des applications du 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol
Agents antiprolifératifs : Les dérivés du this compound ont été étudiés pour leur potentiel en tant qu'agents antiprolifératifs. Ces composés peuvent inhiber la croissance des cellules cancéreuses en interférant avec la division et la prolifération cellulaires. Le composé API-1, qui appartient à cette classe, s'est avéré prometteur en tant qu'agent antiprolifératif .
Activité antimicrobienne : La recherche a montré que ces dérivés présentent une activité antimicrobienne. Ils ont été testés contre une variété de souches microbiennes et ont montré une efficacité dans l'inhibition de leur croissance, ce qui pourrait être bénéfique dans le traitement des infections .
Propriétés anti-inflammatoires et analgésiques : Les propriétés anti-inflammatoires et analgésiques de ces composés en font des candidats pour le développement de nouveaux médicaments contre la douleur. Ils agissent en réduisant l'inflammation et en soulageant la douleur, ce qui est crucial pour des affections comme l'arthrite .
Effets hypotenseurs : Ces dérivés ont été associés à des effets hypotenseurs, ce qui signifie qu'ils peuvent abaisser la pression artérielle. Cette application est particulièrement importante pour la gestion de l'hypertension, un facteur de risque majeur de maladies cardiovasculaires .
Activités antihistaminiques : Les composés ont montré des activités antihistaminiques, qui pourraient être utilisées dans le traitement des réactions allergiques. En agissant comme antihistaminiques, ils peuvent atténuer les symptômes tels que les démangeaisons, le gonflement et les rougeurs .
Inhibition des tyrosines kinases : Parmi les dérivés, certains ont été identifiés comme des inhibiteurs des tyrosines kinases. Ceux-ci sont précieux dans la thérapie anticancéreuse car ils peuvent bloquer les enzymes qui signalent aux cellules cancéreuses de se multiplier .
Inhibition de la kinase dépendante des cyclines (CDK4) : Une autre application importante est l'inhibition de la kinase dépendante des cyclines (CDK4), qui est impliquée dans la régulation du cycle cellulaire. Les inhibiteurs de la CDK4 ont un potentiel dans le traitement de divers cancers .
Synthèse de composés hétérocycliques : La synthèse de composés hétérocycliques est un domaine en plein essor de la synthèse organique. Les dérivés du this compound peuvent être utilisés pour construire des molécules contenant des hétérocycles, qui sont liés directement ou via un espaceur, ainsi que des hétérocycles fusionnés. Ceux-ci ont d'autres applications dans l'évaluation des propriétés chimiques et de l'activité biologique .
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, also known as Ceralasertib, is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the cell’s ability to respond to DNA damage, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Given its target, it is likely to impact pathways related toDNA damage response and cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include cell cycle arrest and potentially cell death . This is due to its inhibition of the Serine/threonine-protein kinase ATR, which plays a key role in the cell’s response to DNA damage .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, so it must be dissolved in organic solvents such as dimethyl sulfoxide. Additionally, the synthesis of this compound is time consuming and requires the use of expensive palladium catalysts.
Orientations Futures
The potential applications of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol are still being explored. One potential application is the use of this compound as a drug delivery system. This compound has been shown to be able to bind to certain enzymes in the body and inhibit their activity, which could be used to target the release of drugs to specific areas of the body. Additionally, this compound could be used to develop new drugs or to improve the efficacy of existing drugs. Other potential applications include the use of this compound as a catalyst for organic reactions and as a building block for the synthesis of other compounds.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with serine/threonine-protein kinase ATR, which is involved in DNA damage response mechanisms . This interaction is crucial for maintaining genomic stability and regulating cellular responses to DNA damage.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphorylation of histone variant H2AX at sites of DNA damage, thereby regulating the DNA damage response . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serine/threonine-protein kinase ATR, inhibiting its activity and thereby affecting the DNA damage response pathway . This inhibition can lead to the activation of downstream signaling pathways and changes in gene expression, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing DNA damage response and promoting genomic stability. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA repair and replication, thereby influencing metabolic pathways related to genomic stability . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.
Propriétés
IUPAC Name |
2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMVCKPDRDDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)


![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)

![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)

![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)